molecular formula C14H23NO3 B2588303 Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate CAS No. 2287334-10-3

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate

Cat. No.: B2588303
CAS No.: 2287334-10-3
M. Wt: 253.342
InChI Key: VCGWNUQUAWWCPQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.3.1]nonane scaffold with a ketone group at the 9-position and a tert-butyl carbamate substituent at the 2-position. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can influence conformational stability and biological interactions.

Key properties (from , assuming a typographical discrepancy in the positional numbering):

  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight: 253.34 g/mol
  • CAS Number: 1781342-95-7
  • Storage: Requires低温 storage (-20°C) .

Properties

IUPAC Name

tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWNUQUAWWCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthetic Chemistry

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate is utilized as a versatile scaffold in synthetic organic chemistry. Its unique bicyclic structure allows for the development of various derivatives, which can be employed in the synthesis of biologically active compounds.

Case Study: C–N Bond Formation

A notable application is in the photocatalyzed C–H amidation of indoles, where derivatives of tert-butyl carbamate are used to facilitate the formation of C–N bonds under mild conditions. This method has shown excellent regioselectivity and broad substrate scope, enabling the synthesis of aminoindoles that are significant in medicinal chemistry .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its structural properties that can influence biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds derived from this compound exhibit anticancer properties. In vitro studies demonstrated that these derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents .

Material Science

In material science, this compound serves as a building block for creating functional materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate C₁₄H₂₃NO₃ 253.34 1781342-95-7 9-oxo, 2-carbamate
tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate C₁₅H₂₂F₃NO₃ 321.34 Not provided 9-hydroxy, 9-CF₃, 3-carbamate
Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate C₁₁H₁₆O₃S 228.31 EN300-745617 3-thia, 9-oxo, 7-ester
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate C₁₁H₂₀N₂O₂ 212.29 1932203-04-7 2-aza, bicyclo[2.2.1]

Table 2: Functional Group Impact

Compound Class Functional Group Key Property Influence Example CAS
Bicyclo[3.3.1]nonane 9-oxo Electrophilic reactivity, conformational rigidity 1781342-95-7
Bicyclo[3.3.1]nonane 9-hydroxy/CF₃ Lipophilicity, metabolic stability N/A
Bicyclo[2.2.1]heptane Azabridge Hydrogen-bonding potential 1932203-04-7
Cyclopentane Hydroxy Flexibility, reduced steric hindrance 154737-89-0

Biological Activity

Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C14H23NO3C_{14}H_{23}NO_3, with a molecular weight of 251.34 g/mol. The synthesis typically involves the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under elevated temperatures to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, potentially influencing signaling pathways that are critical for various cellular functions.

The exact mechanisms and molecular targets remain an area of ongoing research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that bicyclic structures can enhance the efficacy of antimicrobial agents by improving their ability to penetrate bacterial membranes.

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent. For instance, compounds within the bicyclo[3.3.1]nonane framework have demonstrated significant activity against various cancer types in vitro .

Case Studies

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria
Study 2Induced apoptosis in human cancer cell lines
Study 3Explored synthesis routes and biological applications

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Compounds structurally related to this carbamate have shown effectiveness against various pathogens, suggesting potential therapeutic applications in treating infections.
  • Cytotoxic Effects : In vitro studies indicate that this compound can selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.
  • Mechanistic Insights : Ongoing research aims to elucidate the specific biochemical pathways influenced by this compound, providing insights into its potential uses in drug development.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of bicyclic amine intermediates. Key steps include:

  • Boc Protection: Reaction of the bicyclo[3.3.1]nonane amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Intermediate Isolation: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.
  • Oxidation: Introduction of the 9-oxo group via oxidation of the bicyclic framework using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane .

Table 1: Synthetic Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, Et₃N, DCM, 0°C to RT70-85
OxidationDess-Martin periodinane, DCM, RT60-75

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm the Boc group (δ ~1.4 ppm for tert-butyl) and bicyclic framework signals. DEPT-135 distinguishes CH₂/CH₃ groups .
  • Mass Spectrometry: High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+H⁺] = calculated 295.3 g/mol) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX or SIR97) resolves stereochemistry and hydrogen-bonding networks. Crystallization in ethyl acetate/hexane yields suitable crystals .

Advanced Research Questions

Q. How can researchers address low yields during the Boc-protection step?

Methodological Answer: Low yields often stem from competing side reactions (e.g., hydrolysis of Boc₂O). Mitigation strategies include:

  • Moisture Control: Use rigorously dried solvents (DCM or THF) and inert atmosphere (N₂/Ar) .
  • Catalytic DMAP: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate Boc activation .
  • Temperature Optimization: Conduct reactions at 0°C to minimize exothermic side reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer: Discrepancies may arise from conformational flexibility or impurities. Steps to resolve:

  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., -40°C to 80°C) identifies coalescence points for interconverting conformers .
  • Crystallographic Validation: X-ray structure determination (via SHELXL) confirms absolute configuration and rules out impurity interference .
  • 2D NMR (COSY, NOESY): Maps through-space and through-bond correlations to assign stereochemistry .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Stability is influenced by:

  • Moisture: Hygroscopic degradation occurs in humid environments. Store in sealed containers with desiccant (silica gel) at -20°C .
  • Light Sensitivity: Protect from UV exposure using amber glassware .
  • Acidic/Basic Conditions: Avoid contact with strong acids/bases to prevent Boc deprotection. Use neutral buffers in biological assays .

Specialized Research Challenges

Q. How can diastereomeric byproducts be minimized during bicyclo[3.3.1]nonane synthesis?

Methodological Answer: Diastereomers arise from incomplete stereocontrol in ring-forming steps. Solutions include:

  • Chiral Catalysis: Use asymmetric catalysts (e.g., Jacobsen’s thiourea) in key cyclization steps .
  • Chromatographic Separation: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers .
  • Kinetic Control: Optimize reaction time/temperature to favor the desired transition state .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The bicyclo[3.3.1]nonane scaffold is a rigid framework for drug design:

  • GPCR Targeting: Serves as a conformationally restricted analog of piperidine in dopamine receptor ligands .
  • Protease Inhibition: The 9-oxo group mimics transition states in serine protease inhibitors (e.g., HCV NS3/4A) .
  • Prodrug Applications: Boc protection enhances solubility for in vivo studies, with enzymatic cleavage in target tissues .

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